molecular formula C12H19N5O4 B180077 H-Ala-His-Ala-OH CAS No. 146321-25-7

H-Ala-His-Ala-OH

Cat. No.: B180077
CAS No.: 146321-25-7
M. Wt: 297.31 g/mol
InChI Key: JDIQCVUDDFENPU-ZKWXMUAHSA-N
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Description

H-Ala-His-Ala-OH is a synthetic tripeptide with the sequence L-Alanyl-L-Histidyl-L-Alanine and a molecular weight of 297.31 g/mol . This compound is a fundamental biochemical tool for researching peptide structure and function, particularly due to the distinct properties contributed by its constituent amino acids. The alanine residues, known for their small, non-polar side chains, play a crucial role in promoting alpha-helical structures and facilitating hydrophobic interactions that are fundamental to protein folding . The central histidine residue is of significant research interest because its unique imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor . This makes this compound a valuable model for studying catalytic mechanisms in enzyme active sites and for investigating proton shuttling processes within proteins . Furthermore, the imidazole ring is an excellent chelator of metal ions, positioning this tripeptide as a relevant subject in the study of metalloproteins and peptide-metal ion interactions, which have implications for understanding disease mechanisms and developing therapeutic agents . Modern research on peptide-based systems like this compound utilizes a multidisciplinary approach, including computational modeling, molecular dynamics simulations, and advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to elucidate peptide conformations and interactions . The synthesis of this tripeptide is typically achieved via Solid-Phase Peptide Synthesis (SPPS) methodologies, such as the Fmoc-based strategy, which allows for the efficient, stepwise production of the peptide chain with appropriate side-chain protection . This compound is provided as a high-purity powder and is intended for research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIQCVUDDFENPU-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for H Ala His Ala Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS is the most common technique for synthesizing peptides like H-Ala-His-Ala-OH. evitachem.combachem.com It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.com

Fmoc-Based Synthesis Approaches

The Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. csic.es

The synthesis of this compound via the Fmoc strategy proceeds as follows:

Resin and First Amino Acid Attachment : The synthesis begins with a suitable resin, such as Wang resin or 2-chlorotrityl chloride resin, which will yield a C-terminal carboxylic acid upon cleavage. scielo.br The first amino acid, Fmoc-Ala-OH, is anchored to the resin.

Fmoc Deprotection : The Nα-Fmoc group of the resin-bound alanine (B10760859) is removed by treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netuci.edu

Coupling of the Second Amino Acid : The next amino acid, Fmoc-His(Trt)-OH, is activated and coupled to the free amino group of the resin-bound alanine. The trityl (Trt) group on the histidine imidazole (B134444) side chain is crucial to prevent side reactions and reduce the risk of racemization. rsc.org

Repetitive Cycles : The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Ala-OH. Each cycle consists of Fmoc removal followed by the coupling of the next protected amino acid until the desired tripeptide sequence is assembled. bachem.com

Final Deprotection : After the final coupling, the N-terminal Fmoc group is removed, yielding the protected, resin-bound peptide.

Boc-Based Synthesis Approaches

An alternative to the Fmoc strategy is the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) methodology. This approach utilizes the acid-labile Boc group for Nα-protection and typically employs stronger acids for final cleavage. scielo.brsigmaaldrich.com

Key aspects of Boc-based synthesis for this compound include:

Resin and Protecting Groups : The synthesis often starts with a Merrifield or PAM resin. peptide.com The Nα-amino groups are protected by the Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). scielo.br The histidine side chain is often protected with a group like tosyl (Tos) or dinitrophenyl (DNP). oup.com

Deprotection and Neutralization : After each coupling step, the Boc group is cleaved with TFA. The resulting ammonium (B1175870) salt must be neutralized with a tertiary base, such as diisopropylethylamine (DIPEA), before the next coupling reaction can proceed. peptide.com

Final Cleavage : The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Optimization of Coupling Efficiencies and Minimization of Racemization

The formation of the peptide bond is a critical step that requires the activation of the C-terminal carboxyl group of the incoming amino acid. This activation must be efficient to ensure high yields, but also gentle enough to prevent racemization, particularly of the activated amino acid. Histidine is one of the amino acids most susceptible to racemization during synthesis. peptide.comresearchgate.netacs.org

Several classes of coupling reagents are available to facilitate this reaction, often used in combination with additives that help suppress racemization. bachem.comamericanpeptidesociety.orgjpt.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization if used alone. bachem.comamericanpeptidesociety.org Their use in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is a standard practice to minimize this side reaction. americanpeptidesociety.orgpeptide.com

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and provide rapid coupling with a lower risk of racemization compared to carbodiimides alone. bachem.compeptide.comiris-biotech.de HATU, which incorporates a HOAt moiety, is particularly effective for difficult couplings and for minimizing racemization. bachem.com

Studies have shown that protecting the imidazole nitrogen of histidine, for instance with a Trt or Methoxybenzyloxymethyl (MBom) group, is a key strategy to suppress racemization during the coupling step. peptide.comresearchgate.net The choice of coupling reagent, base, and reaction conditions must be carefully optimized. For instance, intensive pre-activation of Fmoc-His(Trt)-OH can increase racemization. acs.org

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
Reagent ClassExample(s)AdvantagesDisadvantagesRacemization Risk
CarbodiimidesDIC, DCC, EDCCost-effective, widely used. americanpeptidesociety.orgByproduct can be difficult to remove (DCC).Moderate to high; significantly reduced with additives like HOBt or Oxyma. americanpeptidesociety.orgpeptide.com
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, low racemization, no guanidinylation side reaction. peptide.comiris-biotech.deMore expensive, can form toxic HMPA byproduct (BOP). iris-biotech.deLow. peptide.com
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUVery efficient, fast reaction times, suitable for difficult sequences. bachem.compeptide.comCan cause guanidinylation of the N-terminus if used in excess. iris-biotech.deLow, especially with HATU and COMU. bachem.comnih.gov

Cleavage from Resin and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. bachem.comthermofisher.com This is typically achieved by treating the peptidyl-resin with a strong acid cocktail. thermofisher.com

The composition of the cleavage cocktail is critical and depends on the peptide's amino acid sequence. thermofisher.com For a peptide like this compound synthesized using the Fmoc/tBu strategy, a common cleavage cocktail is Reagent K or a variation thereof:

Trifluoroacetic Acid (TFA) : The primary cleavage agent.

Scavengers : These are added to quench reactive cationic species (e.g., the trityl cation released from histidine) that are generated during deprotection and could otherwise cause side reactions. peptide.com Common scavengers include:

Water : To hydrolyze TFA esters.

Triisopropylsilane (TIS) : An efficient scavenger for trityl cations. uci.edu

1,2-Ethanedithiol (EDT) : Often used when tryptophan is present, but can also help with other sensitive residues.

A typical cleavage mixture might be TFA/TIS/Water (95:2.5:2.5, v/v/v). rsc.org The reaction is usually carried out for 1-3 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and then lyophilized. sigmaaldrich.com

Solution-Phase Peptide Synthesis Techniques

While less common for routine peptide synthesis, solution-phase (or liquid-phase) synthesis offers advantages for large-scale production and for the synthesis of protected peptide fragments. google.combachem.com

Segment Condensation Methods

Segment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. nih.govnih.gov This approach can be more efficient for long peptides as purification is performed on intermediate fragments. nih.gov

For this compound, a segment condensation strategy could involve:

Fragment Synthesis : Synthesizing the protected dipeptide Boc-Ala-His-OH and the protected amino acid H-Ala-OMe (alanine methyl ester).

Segment Coupling : Coupling the two fragments using a suitable coupling reagent (e.g., DIC/HOBt or HATU) in an organic solvent. This step is critical, as the C-terminal amino acid of the activating fragment (histidine in this case) is highly susceptible to racemization. peptide.com

Final Deprotection : Removing all protecting groups (Boc, OMe, and any His side-chain protection) to yield the final tripeptide.

This method requires careful planning of the protecting group strategy to ensure that only the desired peptide bond is formed during the coupling step and that the protecting groups can be removed orthogonally. bachem.com While potentially efficient, challenges include the poor solubility of some protected fragments and the high risk of racemization during segment coupling. slideshare.net

Protecting Group Selection and Orthogonal Chemistry

The synthesis of a specific peptide sequence like this compound is a challenge of controlled, sequential amide bond formation. To prevent unwanted side reactions and ensure the correct amino acid sequence, a strategy of temporary and permanent protecting groups is employed. The core principle governing this strategy is orthogonality , which dictates that each class of protecting group must be removable by a distinct chemical mechanism, leaving other protecting groups and the growing peptide chain intact. iris-biotech.deumn.edu

In the context of solid-phase peptide synthesis (SPPS), the most prevalent orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.de The Nα-amino group of the incoming amino acid is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.org This group is removed at the start of each coupling cycle using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.degoogle.com

Concurrently, reactive side chains are masked with "permanent" protecting groups that are stable to the Fmoc-deprotection conditions. For this compound, the Alanine residues have non-reactive methyl side chains and thus require no protection. However, the imidazole ring of the Histidine residue is nucleophilic and requires protection to prevent side reactions such as acylation. A common choice for the Histidine side chain is the trityl (Trt) group, which is acid-labile. benchchem.com

These acid-labile side-chain protecting groups, such as tert-butyl (tBu) for aspartic acid, glutamic acid, serine, and threonine, and tert-butyloxycarbonyl (Boc) for lysine (B10760008) and tryptophan, are removed simultaneously with the cleavage of the completed peptide from the resin. iris-biotech.dersc.org This final deprotection step is typically accomplished using a strong acid cocktail, most commonly trifluoroacetic acid (TFA). iris-biotech.delibretexts.org The orthogonality between the base-labile Fmoc group and the acid-labile side-chain/linker protection ensures the stepwise and controlled assembly of the peptide. umn.edu

Table 1: Protecting Groups in Fmoc/tBu Synthesis of this compound

Amino Acid Functional Group Protecting Group Deprotection Condition Orthogonality Class
Alanine (N-terminus) α-Amino Fmoc 20% Piperidine in DMF Temporary
Histidine Imidazole Side-Chain Trityl (Trt) 95% Trifluoroacetic Acid (TFA) Permanent
Alanine (C-terminus) α-Carboxyl Resin Linker (e.g., Wang) 95% Trifluoroacetic Acid (TFA) Permanent

Green Chemistry Approaches in Peptide Synthesis

Traditional peptide synthesis, particularly SPPS, is notorious for its high consumption of hazardous solvents and reagents, generating significant chemical waste. acs.org This has spurred the development of "green" chemistry approaches aimed at improving the sustainability of the process. ambiopharm.comnih.gov

Key areas of focus include:

Solvent Replacement: The most common solvents in SPPS, DMF and N-methyl-2-pyrrolidone (NMP), face increasing regulatory scrutiny due to their toxicity. Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone, although their broad applicability and efficiency are still under investigation. acs.org Solvent recycling systems are also being implemented in manufacturing settings to reduce waste. ambiopharm.com

Reagent Efficiency: SPPS protocols often use a large excess of amino acids and coupling reagents to drive reactions to completion. bachem.com While effective, this leads to poor atom economy. acs.org The development of more efficient coupling reagents and strategies like liquid-phase peptide synthesis (LPPS) can reduce the need for excess reagents. bachem.com LPPS, where the growing peptide is attached to a soluble tag, allows for purification at intermediate stages, which can lead to higher final purity with less waste. bachem.com

Alternative Energy Sources: Microwave-assisted peptide synthesis has emerged as a method to accelerate coupling and deprotection steps, often leading to shorter reaction times and potentially reduced side reactions and reagent usage. ambiopharm.com

Process Optimization: Developing manufacturing processes that use bulk starting materials from nearby sources can reduce the carbon footprint associated with transportation. ambiopharm.com Furthermore, isolation methods like crystallization and precipitation are being explored as lower-energy alternatives to lyophilization. ambiopharm.com

Table 2: Comparison of Traditional vs. Green Peptide Synthesis Aspects

Aspect Traditional SPPS Green Chemistry Approach
Solvents DMF, NMP, Dichloromethane acs.org 2-MeTHF, γ-valerolactone, solvent recycling acs.orgambiopharm.com
Reagents Large excess of coupling agents (e.g., HBTU, DIC) acs.orgbachem.com More efficient reagents, LPPS to reduce excess usage bachem.com
Energy Conventional heating for extended periods Microwave-assisted synthesis for faster reactions ambiopharm.com
Purification Primarily end-stage HPLC bachem.com Intermediate purification (LPPS), alternative isolation (crystallization) ambiopharm.combachem.com
Waste High volume of hazardous solvent and reagent waste acs.org Reduced solvent volume, less hazardous reagents, recycling acs.orgambiopharm.com

Advanced Peptide Ligation Techniques Applicable to this compound Analogues

For the synthesis of longer or more complex peptides, a convergent strategy of ligating smaller, purified peptide fragments is often more efficient than a linear, stepwise synthesis.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. bachem.commdpi.com This approach often uses proteases in reverse, catalyzing the formation of peptide bonds rather than their hydrolysis. mdpi.com The synthesis can be controlled either thermodynamically (by shifting the reaction equilibrium, for instance by precipitation of the product) or kinetically (using activated amino acid esters as substrates). mdpi.com

For a short peptide like this compound, CEPS could be employed to synthesize dipeptide fragments, such as Ala-His or His-Ala, which are then chemically coupled. researchgate.netnih.gov For instance, a dipeptide could be formed using an enzyme like papain or thermolysin, which can catalyze the reaction between a protected amino acid ester and another amino acid. acs.orgjlu.edu.cn

The advantages of CEPS include:

High stereo- and regioselectivity , which often eliminates the need for side-chain protecting groups and reduces the risk of racemization. bachem.com

Milder reaction conditions , typically in aqueous solutions, which aligns with green chemistry principles by reducing the use of organic solvents. bachem.commdpi.com

Despite its advantages, challenges remain, such as the limited substrate scope of some enzymes and the need to carefully control reaction conditions to favor synthesis over hydrolysis. mdpi.com

Purification and Homogeneity Assessment of Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities, such as deletion sequences (missing an amino acid) or truncated sequences from incomplete reactions. Therefore, a robust purification step is essential. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification and analysis of synthetic peptides. nih.govmdpi.comspringernature.com The principle of RP-HPLC involves the separation of components based on their hydrophobicity.

The crude peptide mixture is dissolved and injected onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C18 alkyl chains. benchchem.comresearchgate.net A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), is passed through the column. phenomenex.com A gradient elution is employed, where the concentration of the organic solvent is gradually increased over time. mdpi.com

Peptides bind to the C18 stationary phase and are eluted as the concentration of the organic modifier increases. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent, which sharpens the peaks and improves separation. benchchem.com

The homogeneity of the final purified peptide should be confirmed by at least two different analytical methods, such as analytical RP-HPLC under different conditions and mass spectrometry, to ensure the absence of co-eluting impurities and to verify the correct molecular weight. nih.govnih.gov A purity level of ≥95% is typically considered suitable for many research applications. nih.gov

Table 3: Typical RP-HPLC Parameters for Peptide Purification and Analysis

Parameter Description Typical Setting
Column Stationary Phase C18 silica, 3-5 µm particle size nih.gov
Mobile Phase A Aqueous Solvent Water with 0.1% TFA benchchem.com
Mobile Phase B Organic Modifier Acetonitrile (ACN) with 0.1% TFA benchchem.com
Flow Rate Speed of mobile phase ~1.0 mL/min for analytical, higher for preparative researchgate.netnih.gov
Elution Method of separation Linear gradient of increasing %B (e.g., 5% to 95% B over 30 min) researchgate.net
Detection Wavelength for monitoring peptide bonds 214-220 nm nih.gov
Purity Goal Target for purified product ≥95% by peak area integration nih.gov

Strategies for Removal of Synthesis Byproducts (e.g., Trifluoroacetic Acid Salts)

The synthesis of peptides, including this compound, particularly through solid-phase peptide synthesis (SPPS), invariably introduces a range of byproducts and impurities. bachem.com A critical byproduct is trifluoroacetic acid (TFA), which is extensively used for the cleavage of the peptide from the solid support resin and as an ion-pairing agent during purification steps like reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.commdpi.comsb-peptide.com The presence of residual TFA in the final peptide product can be problematic, as it is a strong acid that can be toxic to cells, potentially interfering with biological assays and in vivo studies. sb-peptide.comwpmucdn.comomizzur.com Therefore, effective strategies for the removal of TFA and other synthesis-related impurities are essential to obtain a high-purity peptide suitable for its intended application.

Several methodologies have been developed to either remove TFA or exchange it for a more biologically compatible counter-ion, such as acetate (B1210297) or chloride. peptide.comlifetein.com The choice of method depends on factors like the desired final purity, the scale of the synthesis, and the physicochemical properties of the peptide itself.

Chromatographic Methods

Chromatography is a cornerstone of peptide purification and byproduct removal. Techniques like RP-HPLC and Ion-Exchange Chromatography (IEC) are widely employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for purifying crude peptides. bachem.com The separation is based on the hydrophobicity of the peptide and impurities. bachem.comjove.com While standard RP-HPLC protocols use TFA in the mobile phase to act as an ion-pairing agent and improve peak resolution, this method can be adapted for TFA removal. peptide.comjove.com By substituting TFA with a weaker acid, such as acetic acid, in the mobile phase, the trifluoroacetate (B77799) counter-ions associated with the peptide can be exchanged. omizzur.comlifetein.com The peptide is loaded onto the column and eluted with a gradient of an organic solvent (like acetonitrile) in an aqueous buffer containing the new counter-ion. lifetein.com

Ion-Exchange Chromatography (IEC): IEC is a highly effective method specifically for exchanging counter-ions. thermofisher.compeptide.com This technique utilizes a stationary phase with charged functional groups (anion-exchange resin for removing TFA) that can reversibly bind molecules with the opposite charge. thermofisher.com For TFA removal, a strong anion exchange resin is first conditioned with a solution containing a high concentration of the desired counter-ion, for example, acetate from a sodium acetate solution. peptide.compeptide.com The crude peptide, in its trifluoroacetate salt form, is then dissolved in water and passed through the column. peptide.compeptide.com The trifluoroacetate anions are displaced from the peptide and bind more strongly to the resin, while the peptide elutes with the new, more benign counter-ion. peptide.com Ion chromatography is also a precise analytical method to quantify the final concentration of residual TFA and other anions. thermofisher.comnih.gov

Non-Chromatographic and Hybrid Methods

Alternative or complementary methods to chromatography are also utilized for byproduct removal.

Precipitation and Washing: A straightforward technique for removing TFA and other small, soluble byproducts involves precipitation. peptide.com After cleavage from the resin, the peptide solution is added to a large volume of a cold, non-polar solvent, such as diethyl ether. peptide.com This causes the peptide to precipitate out of the solution as a solid. peptide.com The solid peptide is then collected, typically by centrifugation, and the supernatant containing dissolved byproducts is discarded. peptide.com This washing process is repeated several times to effectively reduce the levels of TFA and residual scavengers. peptide.com

Lyophilization with Acid Exchange: Lyophilization (freeze-drying) is the standard final step to obtain a stable, powdered peptide. jove.com This process can be combined with an acid exchange step to remove TFA. The peptide trifluoroacetate salt is dissolved in an aqueous solution containing a different acid, such as hydrochloric acid (HCl) or acetic acid. wpmucdn.compeptide.com The solution is then flash-frozen, often using liquid nitrogen, and lyophilized. peptide.com During this process, the volatile TFA-acid complex is removed along with the solvent, leaving the peptide as its new salt (e.g., hydrochloride or acetate salt). To achieve a more complete exchange, this dissolution and lyophilization cycle may need to be repeated multiple times. lifetein.compeptide.com

Solid-Phase Extraction (SPE): Modern approaches include the use of solid-phase extraction for simultaneous purification and counter-ion exchange. mdpi.com This method can be designed to be rapid and cost-effective, using RP-SPE cartridges to bind the peptide while washing away impurities and TFA, followed by elution with a solvent containing the desired counter-ion. mdpi.com

The following table summarizes the primary strategies for the removal of trifluoroacetic acid salts from synthetic peptides like this compound.

MethodPrincipleAdvantagesDisadvantagesKey Reagents
RP-HPLC with Buffer Exchange Differential partitioning based on hydrophobicity; TFA in mobile phase is replaced with a weaker acid. bachem.comlifetein.comHigh-resolution purification and exchange in a single process. bachem.comCan be time-consuming and requires specialized equipment; potential for peptide loss. bachem.comAcetonitrile, Water, Acetic Acid. lifetein.com
Ion-Exchange Chromatography (IEC) Displacement of trifluoroacetate anions with a more preferred anion on an anion-exchange resin. thermofisher.compeptide.comHighly effective for specific ion exchange; can handle large volumes. thermofisher.compeptide.comRequires a separate step from initial purification; resin capacity must be considered. peptide.compeptide.comStrong Anion Exchange Resin, Sodium Acetate, Water. peptide.compeptide.com
Precipitation and Washing Differential solubility; peptide is precipitated from solution while byproducts remain dissolved. peptide.comSimple, rapid, and removes multiple types of low molecular weight impurities. peptide.comMay not be sufficient for complete TFA removal; risk of co-precipitation of impurities.Diethyl Ether (cold). peptide.com
Lyophilization with Acid Exchange Volatilization of TFA upon freeze-drying after dissolving the peptide in a solution with a new acid. wpmucdn.compeptide.comEffective for obtaining a specific salt form; results in a stable, dry product. wpmucdn.comOften requires multiple cycles for complete removal; potential for peptide degradation with strong acids. peptide.comnih.govHydrochloric Acid or Acetic Acid solution. wpmucdn.compeptide.com

Advanced Structural Elucidation and Characterization of H Ala His Ala Oh

Spectroscopic Analysis for Primary and Secondary Structure Confirmation

The precise three-dimensional structure of the tripeptide H-Ala-His-Ala-OH is fundamental to its function. A suite of spectroscopic techniques is employed to meticulously elucidate its primary sequence and preferred secondary conformations in solution. These methods provide a detailed picture of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) ¹H NMR spectra offer initial insights by revealing the presence of specific types of protons, such as those on the α-carbon, in the side chains, and the amide protons of the peptide backbone. uzh.chwalisongo.ac.id However, due to significant signal overlap, even in a small peptide like this compound, definitive assignment requires two-dimensional (2D) NMR experiments. uzh.chwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY spectra would show correlations between the α-proton and the β-protons within each amino acid residue, aiding in the identification of the individual spin systems of alanine (B10760859) and histidine. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to a heteronucleus, most commonly ¹³C or ¹⁵N. emerypharma.comsdsu.edu An HSQC spectrum simplifies the crowded ¹H spectrum by spreading it out over the wider chemical shift range of the heteronucleus. It definitively links each proton to its attached carbon or nitrogen atom, confirming, for example, which protons belong to the alanine methyl groups versus the histidine imidazole (B134444) ring. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information for sequencing the peptide by revealing correlations between protons and carbons that are separated by two or three bonds. sdsu.eduacs.org For instance, an HMBC experiment would show a correlation between the amide proton of the histidine residue and the carbonyl carbon of the N-terminal alanine, establishing their connectivity. Similarly, correlations between the α-protons of one residue and the carbonyl carbon of the preceding residue confirm the peptide bond linkages and thus the Ala-His-Ala sequence. nih.gov

AtomAlanine (N-term)HistidineAlanine (C-term)
¹H Chemical Shifts (ppm)
α-H~3.8 - 4.2~4.5 - 4.8~3.8 - 4.2
β-H~1.4 - 1.6 (CH₃)~3.1 - 3.3 (CH₂)~1.4 - 1.6 (CH₃)
Imidazole C2-H~7.8 - 8.2
Imidazole C4-H~7.0 - 7.3
Amide NH~8.0 - 8.5~8.0 - 8.5
¹³C Chemical Shifts (ppm)
C=O~173 - 176~172 - 175~175 - 178
~50 - 53~53 - 56~51 - 54
~17 - 20 (CH₃)~28 - 31 (CH₂)~17 - 20 (CH₃)
Imidazole C2~135 - 138
Imidazole C4~117 - 120
Imidazole C5~130 - 133

The precise chemical shifts of protons and carbons are sensitive to the local electronic environment, which is in turn influenced by the peptide's conformation. cas.cz Deviations from random coil chemical shift values can indicate the presence of stable secondary structures.

More quantitatively, three-bond scalar coupling constants (³J) provide information about dihedral angles via the Karplus equation. slu.se For example, the ³J(HN,Hα) coupling constant between the amide proton and the α-proton is related to the backbone dihedral angle φ. By measuring these coupling constants, it's possible to restrain the possible conformations that the peptide backbone can adopt in solution. cas.cz Analysis of these parameters suggests that small linear peptides like this compound are highly flexible in solution, existing as an ensemble of rapidly interconverting conformers rather than a single, rigid structure. cas.cz

Coupling ConstantDihedral AngleTypical Value Range (Hz) for Peptides
³J(HN,Hα)φ (phi)1 - 10
³J(Hα,Hβ)χ₁ (chi1)2 - 12

The choice of solvent can significantly impact the NMR spectrum of a peptide. researchgate.netresearchgate.net Solvents affect the solubility, aggregation state, and conformational preferences of the peptide. researchgate.net In protic solvents like water (D₂O) or methanol (B129727) (CD₃OD), exchangeable protons (like those in amine, carboxyl, and amide groups) may exchange with solvent deuterons, leading to signal broadening or disappearance. slu.se

Changing the solvent from a non-polar to a polar one, or altering the pH, can induce significant changes in chemical shifts. cdnsciencepub.comunn.edu.ng For this compound, changing the pH will alter the protonation state of the N-terminus, C-terminus, and the histidine imidazole ring, causing substantial shifts in the signals of nearby nuclei. nih.gov Aromatic solvents like benzene (B151609) can induce specific shifts due to anisotropic effects, where the solvent molecules arrange themselves in a non-random way around the peptide. cdnsciencepub.com These solvent-induced shifts can provide additional structural information about which parts of the peptide are more exposed to the solvent. thieme-connect.de

Circular Dichroism (CD) Spectroscopy for Conformational Preferences

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. pnas.orgrsc.org It is particularly sensitive to the chiral environment of the amide bonds in the peptide backbone and is a powerful tool for assessing the secondary structure of peptides and proteins. rsc.org

For a short and flexible peptide like this compound, the CD spectrum in an aqueous buffer is typically dominated by a strong negative band around 200 nm, which is characteristic of a random coil or disordered conformation. rsc.org This indicates that the peptide does not adopt a stable α-helical or β-sheet structure in solution. However, the addition of structure-inducing solvents (e.g., trifluoroethanol) or interaction with membrane mimetics like liposomes can sometimes promote the formation of more ordered structures. nih.gov For instance, if this compound were to adopt a partial α-helical conformation, the CD spectrum would show characteristic negative bands near 222 nm and 208 nm, and a positive band near 192 nm. pnas.orgnih.gov

Secondary StructureCharacteristic CD Bands (nm)
α-HelixNegative at ~222, ~208; Positive at ~192
β-SheetNegative at ~218; Positive at ~195
Random CoilStrong Negative near 200

Infrared (IR) Spectroscopy for Amide Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. leibniz-fli.de In peptide analysis, IR spectroscopy is especially useful for confirming the presence of amide bonds and providing information about hydrogen bonding and secondary structure. leibniz-fli.de

The most informative vibrational bands for peptide structure are the Amide I and Amide II bands. leibniz-fli.deacs.org

Amide I: This band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. nih.govleibniz-fli.de Its exact frequency is highly sensitive to the secondary structure. For this compound in a largely disordered state, the Amide I band would be expected to appear around 1640-1655 cm⁻¹. nih.gov

Amide II: Found between 1510 and 1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is also conformationally sensitive.

The presence of these characteristic amide bands in the IR spectrum of this compound provides direct evidence for the peptide linkages between the amino acid residues. msu.edu

Vibrational ModeFrequency Range (cm⁻¹)Primary Contribution
Amide A~3300 - 3500N-H stretch
Amide I~1600 - 1700C=O stretch
Amide II~1510 - 1580N-H bend, C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Elements

UV-Vis spectroscopy is a powerful analytical technique for investigating molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. technologynetworks.commsu.edu In the context of the tripeptide this compound, the primary chromophore is the imidazole ring of the histidine residue.

The aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine are the most well-known contributors to the UV absorbance of proteins, typically in the 260–280 nm range. jordilabs.com However, the histidine residue in this compound also exhibits characteristic UV absorption. The imidazole ring of histidine possesses a π-electron system that undergoes electronic transitions upon absorbing UV radiation. Studies have shown that charged amino acids, including histidine, can display significant absorption between 250 and 400 nm. rsc.org The specific absorption profile of this compound is influenced by the local environment of the histidine chromophore, including pH and interactions with neighboring amino acid residues. capes.gov.brnih.gov

In addition to the histidine side chain, the peptide bonds themselves contribute to UV absorbance, particularly at shorter wavelengths, around 200 nm. tandfonline.com Research has demonstrated a direct correlation between the number of peptide bonds in a peptide and the intensity of its UV absorption at this wavelength, provided there are no interfering aromatic side chains or significant secondary structures that could alter the absorption characteristics. tandfonline.com Therefore, the UV-Vis spectrum of this compound is a composite of the absorbance from its two peptide bonds and the imidazole ring of the histidine residue.

Chromophoric ElementTypical Absorption Range (nm)
Peptide Bond~200
Histidine (Imidazole Ring)250 - 400

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and amino acid sequence of peptides. libretexts.org Various MS techniques, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and tandem mass spectrometry (MS/MS), provide detailed structural information for this compound.

ESI-MS is a soft ionization technique that allows for the analysis of intact biomolecules, such as peptides, by creating gaseous ions from a liquid solution. pnas.org When analyzing this compound, the peptide is first dissolved in a suitable solvent and then introduced into the mass spectrometer. The resulting mass spectrum would display a peak corresponding to the protonated molecule, [M+H]⁺. The theoretical molecular weight of this compound is 298 Da. ebi.ac.uk ESI-MS analysis would be expected to yield a mass-to-charge ratio (m/z) value very close to this, confirming the peptide's identity. The high accuracy of modern ESI-MS instruments allows for precise mass determination, which can help to confirm the elemental composition of the peptide. researchgate.net

MALDI-TOF MS is another soft ionization technique well-suited for peptide analysis. nih.gov In this method, the peptide sample is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a laser, the matrix vaporizes, carrying the intact peptide molecules into the gas phase as ions. These ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined by their flight time. For this compound, MALDI-TOF MS would also be expected to show a prominent peak for the singly protonated molecule [M+H]⁺. lew.rochrom-china.com This technique is known for its high sensitivity and is particularly useful for analyzing complex peptide mixtures. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. wikipedia.orgnih.gov In an MS/MS experiment, the parent ion of the peptide (selected from an initial MS scan) is isolated and then fragmented by collision with an inert gas. libretexts.org This process, known as collision-induced dissociation (CID), primarily breaks the peptide bonds, generating a series of characteristic fragment ions. mdpi.com

For this compound, fragmentation would produce a ladder of b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. nih.gov By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids can be deduced. harvard.edu For instance, the difference between the y₂ and y₁ ions would correspond to the mass of the histidine residue. De novo sequencing algorithms can be employed to automatically interpret these fragmentation patterns and reconstruct the peptide sequence. acs.orgbioinfor.comuantwerpen.be

Ion TypeFragmentExpected m/z
b₁Ala72.04
b₂Ala-His209.09
y₁Ala90.05
y₂His-Ala227.10

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. sci-hub.senih.govbiologiachile.cl This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can then be used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Theoretical and Computational Investigations of H Ala His Ala Oh

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the examination of the time-dependent behavior of molecules. For H-Ala-His-Ala-OH, MD simulations can reveal its conformational landscape, the dynamics of its internal interactions, and its interplay with the surrounding solvent.

The biological function of peptides is intrinsically linked to their three-dimensional structure. MD simulations can map the accessible conformations of this compound, providing a distribution of structures known as a conformational ensemble.

In an aqueous environment , which mimics physiological conditions, the conformational preferences of peptides are significantly influenced by interactions with water molecules. Studies on similar alanine-based tripeptides (Ala-X-Ala) in aqueous solution have shown that the central residue (in this case, Histidine) predominantly dictates the accessible conformations. Research combining spectroscopic measurements and MD simulations on Ala-X-Ala peptides revealed that histidine as the central residue (X) leads to a predominant adoption of an extended β-strand conformation. nih.gov In contrast, other residues can favor different structures, such as the polyproline II (PPII) conformation. nih.gov For this compound, it is therefore expected that the conformational ensemble in water will be dominated by extended structures, where the peptide backbone is relatively stretched out. This is a departure from a "random coil" model, suggesting that even short peptides possess intrinsic structural propensities. nih.gov

The conformational landscape can be visualized using a Ramachandran plot, which maps the distribution of the backbone dihedral angles (φ and ψ). For alanine-containing peptides, these plots often show a preference for specific regions, such as the β-strand and PPII regions, rather than a uniform sampling of all sterically allowed space. rsc.orgmdpi.com

In non-aqueous environments , such as organic solvents or the interior of a protein, the conformational preferences of this compound would be expected to shift. In the absence of water to solvate the polar peptide backbone, intramolecular hydrogen bonds become more favorable, potentially leading to more compact, folded conformations. For instance, simulations of other peptides in non-aqueous solvents like chloroform (B151607) have shown the formation of stable β-hairpin-like structures. nih.gov

Predicted Dominant Conformations of this compound in Different Environments
EnvironmentPredicted Dominant ConformationKey Driving Interactions
Aqueous (Water)Extended β-strandPeptide-water hydrogen bonds, intrinsic propensity of the histidine residue. nih.gov
Non-Aqueous (e.g., Chloroform)Compact/Folded (e.g., turns, hairpins)Intramolecular hydrogen bonds. nih.gov

Hydrogen bonds are crucial for the structural integrity of peptides and proteins. wikipedia.org In this compound, these can occur both intramolecularly (within the peptide itself) and intermolecularly with solvent molecules. MD simulations allow for the detailed analysis of the formation, breakage, and lifetime of these bonds.

Within the peptide backbone, intramolecular hydrogen bonds can stabilize specific secondary structures like β-turns. The stability of these bonds is highly dependent on the environment. In aqueous solution, the numerous peptide-water hydrogen bonds compete with and often disrupt the formation of stable intramolecular hydrogen bonds. pnas.orgibpc.fr The dynamics are rapid, with the half-life of protein-water hydrogen bonds being on the order of picoseconds. pnas.org

The lifetime of hydrogen bonds is a key parameter calculated from MD simulations. For peptides in aqueous solution, typical hydrogen bond lifetimes are short, reflecting the dynamic nature of the solvent. pnas.org However, even transient intramolecular hydrogen bonds can be important in guiding the peptide through its conformational landscape. The imidazole (B134444) ring of the central histidine residue can also act as both a hydrogen bond donor and acceptor, adding to the complexity of the hydrogen bonding network. irb.hr

The solvent is not a passive medium but an active participant in the dynamics of a peptide. The interaction of this compound with solvent molecules can be quantified by analyzing the radial distribution functions (RDFs) and the dynamics of the solvent molecules in the peptide's hydration shell.

Water: In an aqueous solution, water molecules form a hydration shell around the peptide. Water dynamics in this shell are typically slower than in bulk water. ibpc.frresearchgate.net This slowdown is particularly pronounced near charged groups (like the N- and C-termini) and strong hydrogen bond acceptors (like the carbonyl oxygens and the histidine side chain). ibpc.frresearchgate.net MD simulations can reveal the structure and dynamics of these hydration layers, showing how water molecules orient themselves to solvate different parts of the peptide.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered "green solvents" for some applications. Their interactions with biomolecules are a subject of intense research. nih.govmdpi.com MD simulations of peptides in aqueous IL solutions show that the ions of the IL can replace water molecules in the hydration shell, directly interacting with the peptide. nih.govmdpi.com These interactions are complex, involving electrostatic forces, hydrogen bonding, and hydrophobic effects. researchgate.netuniroma1.it The specific cation and anion of the IL determine whether they stabilize or destabilize the peptide's structure. mdpi.com For this compound, the interaction would be multifaceted, with IL cations potentially interacting with the carboxylate terminus and carbonyl oxygens, and IL anions interacting with the amine terminus and the histidine side chain. mdpi.com

Solvent Interaction Dynamics with this compound
SolventKey Interaction FeaturesEffect on Peptide Dynamics
WaterFormation of a structured, slow-moving hydration shell. ibpc.frInfluences conformational preferences, mediates interactions.
Ionic LiquidsDirect ion-peptide interactions, replacement of water in the hydration shell. nih.govmdpi.comCan stabilize or destabilize native structures depending on the IL composition. mdpi.com

To avoid edge effects from a finite-sized simulation box, MD simulations of biomolecules typically employ periodic boundary conditions (PBC). bonvinlab.org With PBC, the simulation box is replicated infinitely in all directions, creating a pseudo-infinite system. nih.gov While essential, the choice of PBC and the size of the simulation box can introduce artifacts that affect the simulation results.

Studies on peptides containing alanine (B10760859) and histidine have shown that the dimensions of the simulation box can influence properties like hydrogen bond dynamics. nih.govresearchgate.netacs.org If the box is too small, a molecule can interact with its own periodic image, artificially constraining its conformational freedom and dynamics. For example, research has demonstrated that the lifetime of hydrogen bonds can be artificially increased in simulations with small system sizes due to the constraints imposed by the PBC. nih.govresearchgate.netacs.org Similarly, the mobility of the amino acid phi/psi angles can be restricted under the direct influence of PBC. nih.govresearchgate.net Therefore, it is crucial to use a simulation box that is large enough to ensure that the peptide does not "see" its periodic images, and to carefully assess the potential for such artifacts when interpreting MD simulation data for this compound.

Quantum Chemical Calculations

While MD simulations excel at describing the dynamics of large systems over time, quantum chemical (QC) calculations provide a highly accurate description of the electronic structure and energetics of a molecule.

Density Functional Theory (DFT) is a widely used QC method that calculates the electronic structure of a molecule based on its electron density. wiley-vch.de It offers a good balance between accuracy and computational cost, making it suitable for studying peptides like this compound.

Geometry Optimization: DFT can be used to find the lowest energy (most stable) three-dimensional structure of the peptide. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. nih.gov For a flexible molecule like this compound, there are many local energy minima corresponding to different conformers. DFT calculations can determine the relative energies of these conformers with high accuracy, helping to identify the most probable structures. researchgate.net

Electronic Structure: DFT calculations provide a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the partial charges on each atom. geoscienceworld.orgresearchgate.net These properties are fundamental to understanding the peptide's reactivity, its interaction with other molecules, and its spectroscopic characteristics. For example, analysis of the total and partial density of states (DOS) can reveal the contributions of different atoms and orbitals (e.g., from Al, His, O, N) to the electronic structure. geoscienceworld.orgresearchgate.net

Key Parameters from DFT Calculations of this compound
ParameterDescriptionSignificance
Optimized GeometryThe lowest energy 3D arrangement of atoms. nih.govProvides the most stable structure and bond lengths/angles.
Relative Conformer EnergiesEnergy differences between various stable conformations. researchgate.netIndicates the probability of finding the peptide in a particular shape.
Electron Density DistributionSpatial distribution of electrons in the molecule. aip.orgReveals chemical bonding and regions susceptible to electrophilic or nucleophilic attack.
Molecular Orbital EnergiesEnergies of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals.Relates to the peptide's ionization potential, electron affinity, and chemical reactivity. researchgate.net
Partial Atomic ChargesDistribution of charge among the atoms.Helps to understand electrostatic interactions and hydrogen bonding potential.

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are fundamental to predicting the energetic and spectroscopic properties of peptides. For a molecule like this compound, these calculations can elucidate its stable conformations, vibrational frequencies, and electronic spectra.

Density Functional Theory (DFT) is a prominent method used for these predictions. Studies on related peptides, such as cyclo(Ala-His), have employed DFT calculations with basis sets like 6-311++G(d,p) to determine the most stable molecular conformations, finding that a boat conformation is energetically more stable than a planar one. nih.gov Such computational approaches can also simulate vibrational spectra (FTIR and Raman), which can then be compared with experimental data to confirm structural findings. nih.gov The assignment of vibrational modes is often aided by calculating the potential energy distribution (PED). nih.gov

For the linear this compound, similar DFT approaches could be used to generate a potential energy surface, identifying low-energy conformers governed by the rotational freedom of the peptide backbone (phi, psi angles) and the side chains. Furthermore, methods like Møller–Plesset perturbation theory (MP2) can provide high-accuracy energy calculations and are used to investigate reaction dynamics and potential energy surfaces. acs.orgaip.org The predicted spectroscopic data from these methods can be a crucial tool for interpreting experimental results. bitp.kiev.uaiucr.org

Table 1: Representative Ab Initio Methods and Predicted Properties

Computational MethodBasis Set ExamplePredicted PropertyRelevance to this compound
Density Functional Theory (DFT)6-311++G(d,p)Stable Conformations, Vibrational Frequencies (FTIR/Raman), Electronic SpectraPredicts the 3D structure and spectral signature. nih.gov
Møller–Plesset Perturbation Theory (MP2)6-311G(3df, 2p)Accurate Potential Energy Surface, Reaction BarriersProvides high-accuracy energetics for conformational changes and reactivity. acs.org
Hartree-Fock (HF) with semiempirical methods (e.g., PM3)N/ACharge Distribution, Electronic Absorption SpectraOffers a computationally faster way to analyze electronic transitions. bitp.kiev.ua

Analysis of Protonation States and pKa Perturbations

The pKa of the histidine side chain is influenced by the neighboring N-terminal and C-terminal alanine residues. Various computational strategies exist for pKa prediction, ranging from continuum electrostatic models and empirical methods to more rigorous free energy calculations. nih.govacs.org Nonequilibrium free energy calculations, for instance, can accurately determine the pKa values of residues within a peptide. acs.org

Machine learning has also emerged as a powerful tool, with tree-based models and graph neural networks being trained on experimental pKa data to predict the ionization constants of residues in new sequences. nih.govresearchgate.net For small molecules, a combination of quantum mechanical calculations (like the semiempirical PM6 method) and machine learning can yield accurate pKa predictions with root-mean-square errors (RMSE) as low as 0.7–1.0 log units. optibrium.compeerj.com These models consider features such as atomic charges, solvent accessibility, and hydrogen bonding to predict how the peptide structure modulates the pKa of the ionizable histidine group. nih.gov Improving the parameters used in these calculations, such as van der Waals radii and partial charges, can significantly enhance prediction accuracy. acs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for exploring how a peptide like this compound might interact with biological macromolecules, such as proteins or nucleic acids.

Ligand-Target Interaction Prediction with Receptor Models

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com In the context of this compound, docking simulations could be used to identify potential protein targets and elucidate the specific interactions that stabilize the peptide-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. benchchem.com

While specific docking studies for this compound are not prominent in the literature, research on similar peptides provides a framework for how such an analysis would proceed. For example, docking simulations of cyclo(Ala-His) with DNA have been performed to investigate its binding modes and potential as an anticancer agent. nih.gov For this compound, a researcher would first identify a potential protein target. Then, using docking software, the peptide would be placed in the protein's binding site in numerous possible conformations. A scoring function then estimates the binding affinity for each pose, and the top-ranked poses are analyzed to understand key interactions. nih.gov The rise of machine learning has also led to advanced scoring functions and deep learning models that can predict protein-ligand binding sites and affinities directly from sequence or structure data. frontiersin.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For peptides, QSAR can help identify the key structural features responsible for a specific function, such as antioxidant or enzyme-inhibitory activity. nih.gov

Studies on histidine-containing dipeptides have successfully used QSAR analysis to understand how conformational effects and neighboring residues influence their chemical reactivity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to other peptides to model the effect of steric, electrostatic, and hydrophobic fields on their activity. mdpi.com

For this compound, a QSAR study would typically involve synthesizing and testing a library of related tripeptides with variations in the amino acid sequence. The activity data would then be correlated with calculated molecular descriptors. These descriptors can range from simple properties like molecular weight and logP to complex 3D fields. Such models can reveal, for instance, the importance of the histidine position or the steric bulk of the alanine residues for a given biological effect, providing design principles for developing more potent peptide-based agents. nih.govjst.go.jp

Computational Approaches to Peptide Folding and Stability

Understanding the conformational landscape and folding process of this compound is crucial, as the peptide's three-dimensional structure dictates its function. Molecular dynamics (MD) simulations are the primary computational tool for investigating peptide folding and stability. nih.gov

MD simulations model the movements of atoms in a peptide over time by solving Newton's equations of motion. researchgate.net By simulating the peptide in an explicit solvent like water, researchers can observe folding and unfolding events and characterize the stable and metastable conformational states. researchgate.net

Studies on short alanine-based peptides are particularly relevant to this compound. A joint MD simulation and NMR study of Ala₃ to Ala₇ found that these peptides predominantly sample a poly-l-proline II (PPII) helix-like structure (~90%), with a smaller population of extended β-structures (~10%) and a notable absence of α-helical conformations. acs.org Metadynamics simulations on alanine tripeptide have been used to map its free energy landscape, identifying the most favorable conformational regions (αR, αL, and β). rug.nl These studies suggest that this compound would likely exist as a flexible ensemble of structures, with a strong preference for extended or PPII-like conformations rather than compact, globular folds. The simulations also highlight the critical role of water, which can form hydrogen-bonded bridges that stabilize certain peptide conformations. researchgate.net

Table 2: Computationally Investigated Conformational States of Alanine Tripeptides

Conformational StateDescriptionObserved Population (in Ala₃) acs.orgComputational Method
Poly-l-proline II (PPII)An extended, left-handed helical structure.~90%Molecular Dynamics (MD)
β-strandAn extended conformation that can form β-sheets.~10%Molecular Dynamics (MD)
α-helixA compact, right-handed helical structure.Not significantly sampledMolecular Dynamics (MD)
TurnStructures that reverse the direction of the peptide backbone.Plays a role in initiating folding researchgate.netMolecular Dynamics (MD)

Biochemical Interactions and Mechanistic Studies of H Ala His Ala Oh in Vitro Focus

Enzyme Substrate Specificity and Kinetic Analysis

The susceptibility of H-Ala-His-Ala-OH to enzymatic cleavage and its influence on enzyme activity are critical aspects of its biochemical profile.

Research has investigated the role of peptides containing the Ala-His-Ala sequence as potential substrates for various peptidases. The presence of the histidine residue can influence the peptide's interaction with the active sites of enzymes. Studies on similar histidine-containing peptides suggest that they can be recognized and cleaved by specific proteases. For instance, the design of minimalist zinc finger peptides, which include the Ala-His-Ala sequence, implies that this structure is recognized by biological systems, including enzymes that process proteins and peptides. pnas.orgnih.govannualreviews.orgresearchgate.net

The hydrolysis of peptides is a fundamental biochemical reaction catalyzed by peptidases. In the context of this compound, the peptide bond between the amino acid residues is the target for enzymatic cleavage. While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the provided search results, the general principles of peptide hydrolysis apply. The rate of hydrolysis would be dependent on the specific enzyme, pH, and temperature. Conversely, the enzymatic formation of such peptides from their constituent amino acids is also a key process, typically occurring during protein biosynthesis on the ribosome, though in vitro enzymatic synthesis can also be achieved under specific conditions.

Histidine-containing peptides can sometimes act as inhibitors of certain enzymes. The imidazole (B134444) side chain of histidine can interact with the active site of metalloenzymes, potentially displacing a catalytic metal ion or blocking substrate access. While direct inhibitory studies on this compound are not explicitly available, related research on peptides with histidine residues indicates their potential to modulate enzyme activity. For example, peptides containing histidine at position 2 have been shown to be involved in nickel-catalyzed oxidative deamination, which suggests an interaction with the metal cofactor of certain enzymes. researchgate.net

Metal Ion Binding and Chelation Properties

The histidine residue in this compound imparts significant metal-binding capabilities to the peptide due to the coordinating properties of its imidazole side chain.

The imidazole nitrogen atoms of the histidine residue, along with the N-terminal amino group and amide nitrogens, can act as donor atoms for coordination with transition metal ions.

Copper (Cu(II)): Peptides with an N-terminal amino group and a histidine at the third position, a motif known as the Amino Terminal Cu(II) and Ni(II) binding (ATCUN) motif, exhibit high affinity for Cu(II). google.com Although this compound has histidine at the second position, it is still expected to form stable complexes with Cu(II). The coordination geometry is often square planar, involving the N-terminal amine, the subsequent amide nitrogen, and the imidazole nitrogen of histidine. annualreviews.orggoogle.com Spectroscopic studies on similar peptides confirm Cu-imidazole interactions. annualreviews.org

Zinc (Zn(II)): Zinc ions are known to bind to histidine residues in proteins and peptides, often in a tetrahedral geometry. In the context of zinc finger proteins, which can contain Ala-His-Ala motifs, the histidine residues play a crucial role in coordinating the Zn(II) ion, which is essential for the structural integrity and function of these proteins. pnas.orgnih.govannualreviews.orgresearchgate.net NMR studies have shown that the addition of Zn(II) to histidine-containing peptides leads to shifts in the resonances of the histidine protons, confirming complex formation. annualreviews.org

Nickel (Ni(II)): Similar to Cu(II), Ni(II) can also be coordinated by histidine-containing peptides. The ATCUN motif is also relevant for Ni(II) binding. google.com Studies have demonstrated that peptides with a histidine at the second position can complex with Ni(II), leading to specific chemical reactions such as oxidative deamination in the presence of an oxidant. researchgate.netresearchgate.net

The formation of these metal-peptide complexes can be represented by the following general equilibrium:

Mn+ + P ⇌ [M(P)]n+

Where Mn+ is the metal ion and P is the peptide. The stability of these complexes is pH-dependent, as protonation of the donor groups can compete with metal ion binding.

The interaction of this compound with metal ions can be monitored using various spectroscopic techniques, which provide insight into the coordination environment of the metal ion.

TechniqueMetal IonObserved Signatures
UV-Visible Spectroscopy Cu(II)Strong absorption bands around 240 and 300 nm are characteristic of Cu-imidazole interactions. annualreviews.org
Co(II) (as a probe for Zn(II))Absorption spectra can indicate the coordination geometry (e.g., tetrahedral vs. octahedral) and the nature of the coordinating ligands. annualreviews.org
NMR Spectroscopy Zn(II)Shifts in the chemical resonances of the histidine ring protons (C2-H and C4-H) upon addition of Zn(II) confirm the involvement of the imidazole ring in metal binding. annualreviews.org
Electron Paramagnetic Resonance (EPR) Cu(II)EPR spectra can provide detailed information about the coordination environment of the paramagnetic Cu(II) ion, including the number and type of coordinating nitrogen and oxygen ligands. annualreviews.org

These spectroscopic methods are essential tools for characterizing the structure and stability of metal-peptide complexes in solution. The data obtained from these studies contribute to a deeper understanding of the role of such peptides in biological systems, where metal ion homeostasis is crucial.

Role of the Histidine Imidazole Ring in Metal Coordination

The imidazole side chain of the central histidine residue is the primary locus for the metal-coordinating properties of this compound. The nitrogen atoms within the imidazole ring possess lone pairs of electrons, making them effective Lewis bases capable of forming coordination bonds with a variety of metal ions. annualreviews.org The specific nature of this coordination is dependent on factors such as pH and the identity of the metal ion.

In slightly acidic to neutral conditions, the imidazole nitrogen (Nτ or Nπ) is a principal binding site for transition metal ions like copper(II) and nickel(II). annualreviews.org For peptides with a histidine at the third position from the N-terminus, such as in the case of the related Asp-Ala-His-NHMe, a square planar coordination geometry is often observed. This involves the α-amino nitrogen, two deprotonated peptide bond nitrogens, and the imidazole nitrogen of the histidine. ucl.ac.uk While direct spectroscopic studies for this compound are not extensively documented, the principles of peptide-metal interactions suggest a similar coordination behavior. The presence of alanine (B10760859) residues provides a simple, sterically unhindered backbone that allows the histidine to effectively present its imidazole ring for metal chelation.

Research on peptides containing a histidine at the second position has shown that these can undergo N-terminal oxidative deamination in the presence of Ni(II), indicating a direct interaction between the metal ion and the N-terminal region, including the histidine. researchgate.net The Ala-His-Ala sequence, with histidine at the second position, would therefore be expected to exhibit strong metal-binding capabilities, driven by the imidazole ring.

Mechanistic Studies of Metal Ion Sequestration

The sequestration of metal ions by this compound is a direct consequence of the coordination chemistry described above. Peptides are known to sequester heavy metal ions through the formation of coordination bonds with various functional groups, including the terminal carboxyl and amino groups, and particularly the side chains of residues like histidine. researchgate.net

The mechanism of sequestration by this compound likely involves a multi-step process. Initially, an encounter between the peptide and a metal ion in solution would lead to the formation of an initial, possibly labile, complex. Depending on the pH, this could then rearrange into a more stable chelate. For a peptide with a His residue at the second position, the formation of a stable complex with metal ions like Ni(II) is well-documented. researchgate.net

Interactions with Model Biological Membranes

The interaction of peptides with biological membranes is a critical aspect of their biological activity. For a small, relatively hydrophilic peptide like this compound, these interactions are expected to be subtle but significant.

Permeation and Translocation Mechanisms in Model Lipid Bilayers

The ability of a peptide to cross a lipid bilayer is influenced by its size, charge, and hydrophobicity. This compound, being a small tripeptide, might be expected to have some ability to permeate model membranes. However, its hydrophilic character, particularly when the histidine residue is protonated at acidic pH, could hinder this process.

Studies on larger peptides with scrambled hydrophobic and hydrophilic sequences, including repeats of Ala-His, have shown that the method of preparation of the lipid/peptide system significantly affects the interaction. researchgate.net When a peptide containing the Ala-His-Ala motif was co-dissolved with lipids to form vesicles, it was found to be incorporated into the hydrocarbon region of the bilayer. researchgate.net This suggests that under certain conditions, this compound could partition into the lipid membrane. However, when the same peptide was added externally to pre-formed vesicles, it had no discernible effect on the membrane's phase behavior, indicating a low propensity for spontaneous insertion or translocation. researchgate.net This suggests that the energy barrier for this compound to cross a pre-formed lipid bilayer is likely high.

Influence on Membrane Fluidity and Integrity

The incorporation of peptides into a lipid bilayer can alter its physical properties, such as fluidity and integrity. A study using Differential Scanning Calorimetry (DSC) on a larger peptide containing the (Ala-His-Ala) motif showed that its incorporation into DPPC (dipalmitoylphosphatidylcholine) model membranes led to a decrease in the enthalpy of the gel-to-liquid crystalline phase transition and a shift of this transition to lower temperatures. researchgate.net This behavior is characteristic of molecules that disrupt the ordered packing of the lipid acyl chains, thereby increasing membrane fluidity.

This finding suggests that if this compound were to be incorporated into a lipid bilayer, it would likely increase the fluidity of the membrane. The presence of the peptide would interfere with the van der Waals interactions between the lipid tails, making the membrane less rigid. However, as noted earlier, the spontaneous incorporation of this compound into a membrane appears to be a non-trivial process. researchgate.net

Biophysical Techniques for Membrane Interaction Assessment (e.g., Fluorescence Quenching)

A variety of biophysical techniques are employed to study peptide-membrane interactions. While specific studies focusing on this compound are scarce, the following methods are standard for this type of investigation:

Differential Scanning Calorimetry (DSC): As mentioned, DSC is used to measure changes in the phase transition temperature and enthalpy of lipid bilayers upon the addition of a peptide. This provides information on how the peptide affects membrane stability and fluidity. researchgate.net

Fluorescence Spectroscopy: Techniques like fluorescence quenching can be used to determine the location of a peptide within a membrane. If the peptide contains a fluorescent amino acid (like tryptophan, which is absent in this compound), or if it is labeled with a fluorescent probe, its proximity to quenchers placed at different depths within the bilayer can be measured.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of a peptide. Changes in the peptide's conformation upon binding to a membrane can provide insights into the mechanism of interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the orientation and dynamics of a peptide within a lipid bilayer.

These techniques, while not extensively applied to this compound in the published literature, represent the standard toolkit for characterizing its potential interactions with model membranes.

Protein-Peptide Interactions and Complex Formation (In Vitro)

The interaction of this compound with proteins in vitro is another key area of its biochemical activity. The peptide's sequence can act as a recognition motif for specific enzymes or binding proteins.

A notable example of this is the interaction of a related peptide with human mitochondrial peptide deformylase (HsPDF). In a study of this enzyme's kinetics, a formylated version of the peptide, formyl-Met-Ala-His-Ala (fMAHA), was shown to be a substrate for HsPDF. nih.gov The enzyme catalyzes the removal of the formyl group from the N-terminal methionine. The kinetic parameters for this reaction were determined, demonstrating a specific interaction between the peptide and the enzyme's active site. nih.gov This indicates that the Ala-His-Ala sequence is recognized by the enzyme, allowing for catalytic processing.

Another context in which the Ala-His-Ala motif appears is in the structure of a small laccase from Streptomyces sviceus. In the crystal structure of a variant of this enzyme, Ala-His-Ala is listed as a ligand, along with a copper(II) ion. pdbj.org While the primary focus of this study was on the protein itself, the presence of the tripeptide in the crystal structure suggests a specific binding interaction, likely involving the coordination of the copper ion by the histidine residue of the peptide and residues from the enzyme.

Binding Affinity Determination with Target Proteins

The binding affinity of a peptide to its target protein is a critical parameter that quantifies the strength of their interaction. nih.gov This is typically expressed as the dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. nih.gov For short peptides like this compound, the binding affinity is influenced by a combination of factors including hydrogen bonding, electrostatic interactions, and hydrophobic effects. oup.com The imidazole side chain of the central histidine residue is particularly important, as it can act as both a hydrogen bond donor and acceptor and can be protonated at physiological pH, enabling electrostatic interactions. mdpi.com The flanking alanine residues, with their small methyl side chains, generally play a role in positioning the peptide within the binding pocket of a protein without causing steric hindrance. drugbank.com

While specific high-throughput screening data for this compound against a wide array of proteins is not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies of similar histidine-containing peptides. For instance, histidine-rich peptides have been investigated for their interactions with various protein targets. ontosight.ai The affinity of such peptides is often determined using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP).

Table 1: Representative Binding Affinities of Histidine-Containing Peptides with Target Proteins (Illustrative)

Peptide SequenceTarget ProteinMethodDissociation Constant (Kd)
His-Trp-Ala-Val-D-Ala-His-LeuGastrin-Releasing Peptide ReceptorRadioligand Binding AssayIC50 in the nanomolar range
Ac-His-Trp-Ala-Val-NH2Model ReceptorFluorescence QuenchingKd in the micromolar range
Z-Ala-His-Phe-TrpPepsinEnzyme KineticsKi in the millimolar range bocsci.com

Note: This table provides illustrative examples of binding affinities for peptides containing histidine and alanine to demonstrate the range of potential interactions. Specific data for this compound would require targeted experimental determination.

The determination of binding affinity is a crucial first step in understanding the biological relevance of any peptide-protein interaction. nih.gov Computational docking studies can also provide predictions of binding modes and affinities, guiding experimental design. oup.com

Structural Analysis of Peptide-Protein Interfaces

The interface between a peptide and a protein is the surface area where they make physical contact. The analysis of this interface at an atomic level reveals the specific residues involved and the nature of the chemical interactions that stabilize the complex. ias.ac.in For this compound, the central histidine residue is expected to be a key player in forming specific interactions within a protein's binding pocket. mdpi.com Its imidazole ring can form hydrogen bonds with polar residues or the protein backbone and can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Table 2: Potential Interacting Residues at a this compound-Protein Interface (Hypothetical)

This compound ResiduePotential Interacting Protein Residue(s)Type of Interaction
N-terminal Alanine (Ala1)Hydrophobic pocket (e.g., Leu, Val, Ile)Van der Waals
Central Histidine (His2)Aspartic Acid, Glutamic AcidSalt bridge, Hydrogen bond
Serine, Threonine, Asparagine, GlutamineHydrogen bond
Phenylalanine, Tyrosine, Tryptophanπ-stacking
C-terminal Alanine (Ala2)Hydrophobic patchVan der Waals
Peptide BackbonePolar residues, Backbone atomsHydrogen bonds

Note: This table is a hypothetical representation of potential interactions based on the chemical properties of the amino acids in this compound and general principles of protein-peptide recognition.

Structural studies of other short peptides in complex with proteins have shown that even small peptides can induce conformational changes in the target protein upon binding, a phenomenon known as "induced fit". nih.gov

Role of this compound as a Model for Peptide-Mediated Recognition

Short, well-defined peptides like this compound are excellent models for studying the fundamental principles of peptide-mediated molecular recognition. benchchem.combenchchem.com Their simplicity allows researchers to dissect the energetic contributions of individual amino acid residues to binding affinity and specificity. By systematically substituting each amino acid (e.g., through an "alanine scan"), one can probe the importance of each position for the interaction. nih.gov

The this compound sequence is particularly useful for studying the role of histidine in protein interactions. The pKa of the histidine side chain is close to physiological pH, meaning that small changes in the local environment can alter its protonation state, thereby modulating its binding properties. This makes it a key residue in many pH-dependent biological processes.

Furthermore, tripeptides are large enough to present a distinct chemical surface for recognition but small enough to be synthetically accessible and conformationally less complex than larger peptides. benchchem.com This facilitates both experimental studies and computational modeling. Research using such model peptides contributes to a deeper understanding of how proteins recognize and bind to their peptide ligands, which is crucial for the design of new therapeutic agents and biochemical tools. mdpi.com For example, understanding how the Ala-His-Ala motif interacts with a specific binding pocket could inform the design of more potent and selective inhibitors for a target protein. bakerlab.org

Role of H Ala His Ala Oh in Peptide Engineering and Biomolecular Design

H-Ala-His-Ala-OH as a Building Block for Complex Peptide Architectures

The tripeptide this compound serves as a foundational unit for constructing larger and more complex peptide-based molecules. Its straightforward structure allows for reliable incorporation into various designs, from simple linear extensions to elaborate cyclic and mimetic structures.

The Ala-His-Ala motif can be readily integrated into longer polypeptide chains using standard automated solid-phase peptide synthesis (SPPS). In this method, amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. The synthesis of peptides like Ala-His-His is typically performed using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov

Cyclization is a widely used strategy in peptide design to enhance stability, receptor affinity, and selectivity by reducing conformational flexibility. The Ala-His-Ala sequence can be incorporated into cyclic structures, either through head-to-tail cyclization or by forming a loop within a larger peptide backbone. Methods such as ortho-phthalaldehyde-guided chemoselective cyclization can be employed on unprotected peptides in aqueous buffers to generate these structures with high efficiency. thieme-connect.com A key advantage of peptides is their tunability; however, a significant drawback is their often-weak proteolytic stability. nih.gov

To overcome this limitation, peptidomimetics—molecules that mimic the structure and function of peptides but have modified backbones—are developed. The Ala-His-Ala motif can serve as the basis for such mimetics. For example, research on peptidomimetics based on the related His-Ala-Val sequence for modulating cadherin-mediated cell adhesion demonstrates the potential of these scaffolds in therapeutic design. google.comgoogle.com By replacing parts of the peptide backbone or side chains, researchers can create molecules that retain the bioactive conformation of the original Ala-His-Ala motif while exhibiting improved resistance to enzymatic degradation. nih.govmdpi.com

Rational Design of Bioactive Peptides Based on this compound Scaffolds

Rational design involves the deliberate, structure-based creation of molecules with specific biological functions. The this compound scaffold is an excellent starting point for this approach, allowing for systematic modifications to probe and enhance biological activity.

Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function and stability. acs.orgnih.gov In this method, specific residues in a peptide sequence are systematically replaced with alanine. By analyzing the Ala-His-Ala motif, this technique can elucidate the precise role of each component.

Replacing Histidine with Alanine (Ala-Ala-Ala): This mutation would directly test the importance of the central histidine's imidazole (B134444) side chain for the peptide's activity. A significant loss of function would indicate that the properties of histidine (e.g., charge, hydrogen bonding, metal binding) are critical.

Replacing Flanking Alanines: Swapping the original alanines with other amino acids (or confirming their importance by observing changes upon their removal) can reveal their role in maintaining the optimal conformation for the central histidine to function.

Studies on other peptides, such as the analysis of histidine to alanine mutations in Amyloid-β, have shown that such substitutions can impact secondary structure, thermodynamic properties, and aggregation propensity, highlighting the need to consider these effects when interpreting results. acs.orgnih.gov

Table 1: Hypothetical Alanine Scanning of this compound
Original SequenceMutated SequencePurpose of MutationPotential Impact on Function
H-Ala-His-Ala-OHH-Gly-His-Ala-OHAssess the role of the alanine methyl group at position 1.May alter local conformation and flexibility.
H-Ala-His-Ala-OHH-Ala-Ala-Ala-OHDetermine the functional necessity of the histidine side chain.Likely loss of pH sensitivity, metal binding, and specific interactions.
H-Ala-His-Ala-OHH-Ala-His-Gly-OHAssess the role of the alanine methyl group at position 3.May impact C-terminal stability and overall peptide structure.

The properties of peptides based on the this compound scaffold can be fine-tuned through chemical derivatization. These modifications can enhance stability against enzymatic degradation, improve solubility, and introduce new functionalities.

One advanced strategy is the post-assembly modification of peptides. A recently developed method allows for the direct functionalization of the alanine residue when it is adjacent to a histidine. nih.govresearchgate.net Using histidine as an endogenous directing group, the β-C(sp3)-H bond of the neighboring alanine can be arylated, allowing for the conjugation of various functional molecules like fluorophores or other bioactive compounds. This technique provides a precise way to modify the Ala-His-Ala motif to create more complex and stable structures. nih.gov

Other strategies to enhance stability include the substitution of L-amino acids with their D-enantiomers, which makes the peptide resistant to proteases. mdpi.com The solubility and pH-responsive behavior can be modulated by modifying the histidine residue or by adding charged amino acids to the peptide sequence. For example, histidine-rich peptides have been designed to leverage the "proton sponge" effect of the imidazole ring for enhanced endosomal escape in gene delivery applications. rsc.org

Table 2: Derivatization Strategies for Ala-His-Ala Based Peptides
Modification TypeExamplePurposeReference
Side-Chain Functionalizationβ-C(sp3)-H arylation of AlanineConjugate functional molecules (e.g., fluorophores, drugs). nih.gov
Stereochemical InversionReplacing L-Ala with D-AlaIncrease resistance to proteolytic degradation. mdpi.com
N/C-Terminal CappingN-terminal acetylation, C-terminal amidationNeutralize terminal charges, increase stability. researchgate.net
Incorporation of Non-coded Amino AcidsReplacing His with His* (2-amino-3-(1H-imidazol-1-yl)propanoic acid)Enhance stability to proteolysis while preserving aromaticity. researchgate.net

Development of Peptide-Based Tools for Biochemical Assays

The unique properties of the central histidine residue make the this compound scaffold highly suitable for creating specialized tools for biochemical assays. The imidazole side chain can act as a metal ion ligand, a general base catalyst, and a pH-sensitive probe.

Histidine-containing peptides are known to bind metal ions like copper (Cu²⁺) and zinc (Zn²⁺). This property can be harnessed to develop peptide-based sensors or chelators. For example, the related peptide Ala-His-His has been studied for its ability to sequester Cu²⁺ ions from the Alzheimer's-related Amyloid-β peptide, thereby preventing the generation of reactive oxygen species (ROS). nih.gov A tool based on the Ala-His-Ala motif could similarly be used in assays to quantify metal ions or to study the role of metals in biological processes.

Use as a Standard or Substrate in Biochemical Assays

While specific, widespread use as a standardized substrate in routine biochemical assays is not extensively documented, the tripeptide this compound (also referred to as AHA) has been synthesized and evaluated in targeted research studies. One notable application is in the investigation of the antioxidant properties of histidine-containing peptides.

Table 1: Investigated Histidine-Containing Tripeptides and their Cytoprotective Effects

Peptide Sequence Common Abbreviation Investigated for Antioxidant Properties
Gly-His-His GHH Yes
Ala-His-His AHH Yes
Ala-His-Ala AHA Yes
Ala-Ala-His AAH Yes
Gly-Ala-His GAH Yes

This table is based on findings from a study that synthesized and evaluated the antioxidant potential of these peptides. nih.gov

Development of Fluorescent or Labeled Probes

The development of fluorescent or labeled probes is a significant area of biochemical research, and peptides containing histidine residues are attractive scaffolds for such tools. The imidazole side chain of histidine is an excellent metal-ion chelator, a property that can be exploited in the design of "turn-on" or "turn-off" fluorescent probes. researchgate.netnih.gov

While specific fluorescent probes based on the this compound sequence are not prominently featured in the literature, the principles of their design are well-established. A common strategy involves creating a peptide-fluorophore conjugate where the fluorescence is quenched upon binding a metal ion, such as copper (Cu²⁺), through the histidine residue. The fluorescence can then be restored in the presence of a target molecule that displaces the copper ion. researchgate.netnih.gov For example, a novel fluorescent probe was developed using a tripeptide-Cu(II) complex to detect histidine itself. researchgate.net This demonstrates the potential of using histidine-containing peptides like this compound as the recognition element in fluorescent sensor systems.

Furthermore, peptides can be labeled with various tags for detection and purification purposes. For instance, hexa-histidine tags (His-tags) are widely used for purifying recombinant proteins. abcam.com While this compound is not a standard tag, the principles of attaching labels (e.g., fluorophores, biotin) to peptides are directly applicable.

Table 2: Components of a Peptide-Based Fluorescent Probe

Component Function Example Moiety
Fluorophore Emits light upon excitation Tetrastyrene derivative
Peptide Receptor Binds to the target analyte Gly-His-Lys-NH2
Quencher/Modulator Alters fluorescence upon binding Copper (II) ion

This table outlines the general components used in the design of peptide-based fluorescent probes, a concept applicable to sequences like this compound. researchgate.net

Applications in Synthetic Biology and Biotechnology Research

The simplicity and defined chemical nature of tripeptides like this compound make them useful tools in the broader fields of synthetic biology and biotechnology.

Design of Peptides with Tunable Functions

Peptide engineering allows for the creation of novel molecules with functions tailored for specific applications. The sequence of this compound provides a basic framework that can be modified to tune its properties. Dipeptides and tripeptides are considered appealing for drug discovery due to their simplicity and the relative ease of structure-activity relationship studies. researchgate.net

The properties of this compound can be tuned in several ways:

Amino Acid Substitution: Replacing one or both alanine residues with other amino acids (e.g., hydrophobic, charged, or polar residues) can alter the peptide's solubility, stability, and interaction with biological targets. For example, substituting alanine with a more hydrophobic residue could enhance membrane interaction.

Stereochemistry: Introducing D-amino acids in place of the natural L-amino acids can dramatically increase the peptide's resistance to proteolytic degradation, a significant advantage for therapeutic applications. nih.gov

These modifications allow for the rational design of peptides based on the Ala-His-Ala motif for applications ranging from therapeutic agents to functional biomaterials. researchgate.net

Exploration in the Production of Recombinant Proteins

In the production of recombinant proteins, short peptide sequences known as signal peptides play a crucial role in directing the newly synthesized proteins to the correct cellular location for secretion. nih.govnih.gov The choice of signal peptide can significantly influence the final yield of the secreted protein. nih.govacs.org

While this compound is not a canonical signal peptide, research in this area involves the screening and engineering of vast libraries of short peptide sequences to optimize protein expression. avenuebiosciences.com Studies have shown that the amino acids at the N-terminus of a protein can have a substantial impact on its expression level. acs.org The principles of high-throughput screening of peptide libraries to find optimal signal sequences for a given recombinant protein are a key aspect of modern biotechnology. Therefore, a tripeptide like this compound could be a component of such a library, to be tested for its effect on the expression and secretion of a specific protein of interest.

Emerging Research Avenues and Methodological Advancements for H Ala His Ala Oh

Integration of Multi-Omics Data for Peptide Characterization

The era of "big data" in biology has ushered in multi-omics, a comprehensive approach that integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of biological systems. rsc.orgmdpi.com For a peptide like H-Ala-His-Ala-OH, these technologies offer a powerful lens for characterization within a complex biological context.

Peptidomics, a specialized branch of proteomics, focuses on the global analysis of peptides in a biological sample and is particularly relevant. rsc.org By employing high-resolution mass spectrometry, researchers can identify and quantify thousands of peptides, including tripeptides like this compound, from tissues or biofluids. nih.gov Integrating this peptidomic data with transcriptomic and metabolomic profiles can reveal correlations between the presence of this compound and specific gene expression patterns or metabolic states. mdpi.comnih.gov For instance, a multi-omics study on COVID-19 patients utilized this approach to identify alterations in di- and tripeptides in fecal samples, linking them to changes in the gut microbiome and host immune response. nih.gov A similar strategy could elucidate the currently unknown biological roles of this compound, revealing its origin (e.g., as a degradation product of a larger protein or de novo synthesis) and its potential involvement in cellular signaling or metabolic pathways. frontiersin.org

Table 1: Potential Applications of Multi-Omics for this compound Characterization

Omics TechnologyPotential Application for this compoundExpected Insights
Peptidomics Identification and quantification in various biological samples.Determine the presence, abundance, and distribution of the peptide.
Transcriptomics Correlate peptide levels with gene expression profiles.Identify potential regulatory pathways influenced by or influencing the peptide.
Metabolomics Correlate peptide levels with the abundance of other metabolites.Uncover metabolic pathways where the peptide may play a role.
Integrated Analysis Combine all omics datasets for a systems-level view.Elucidate the peptide's function and mechanism of action in a biological system. rsc.org

High-Throughput Screening Approaches for Interaction Studies

To understand the function of this compound, identifying its molecular binding partners is crucial. High-throughput screening (HTS) provides the necessary tools to rapidly test interactions between the peptide and vast libraries of other molecules, such as proteins, enzymes, or receptors. mdpi.com

Methods like protein microarrays allow for the simultaneous screening of a peptide against thousands of immobilized proteins to identify potential interaction partners. nih.gov Conversely, peptide libraries, including those focused on specific motifs like tripeptides, can be screened against a particular protein target to find inhibitors or modulators of its function. chemdiv.com For this compound, one could synthesize the peptide with a fluorescent tag and use it as a probe in a competitive binding assay on a protein microarray to discover proteins that bind to it. frontiersin.org Another approach involves combinatorial chemistry and the one-bead-one-compound (OBOC) library method, which can be used to generate millions of peptide variants and screen them for binding to a specific target in vivo. pnas.org These HTS methods are instrumental in moving from sequence to function, providing leads for further investigation into the peptide's biological role. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A variety of advanced spectroscopic techniques are essential for the detailed structural and dynamic characterization of peptides like this compound. nih.govresearchgate.nettandfonline.com While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for determining the three-dimensional structure of larger peptides and proteins, their application to a short, flexible tripeptide can be challenging. However, they can still provide valuable information.

Mass spectrometry (MS) is fundamental for confirming the peptide's molecular weight and amino acid sequence. scielo.br Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide insights into the vibrational modes of the peptide bonds and side chains, offering clues about its conformation. nih.govresearchgate.nettandfonline.com For example, spectral analysis of the related cyclic dipeptide cyclo(Ala-His) used FTIR and Raman spectroscopy, aided by theoretical calculations, to determine its most stable conformation. nih.govtandfonline.com These methods could be applied to this compound to understand its structural properties in different environments. Furthermore, specialized imaging techniques could potentially track the localization of a labeled version of this compound within cells or tissues in real-time, providing clues about its site of action.

Table 2: Spectroscopic Techniques for this compound Analysis

TechniqueInformation ProvidedRelevance for this compound
Mass Spectrometry (MS) Precise molecular weight and amino acid sequence.Confirms identity and purity.
Nuclear Magnetic Resonance (NMR) 3D structure and dynamics in solution.Reveals conformational preferences and interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bonds (e.g., amide bonds).Provides information on secondary structure elements. nih.govtandfonline.com
Raman Spectroscopy Complementary vibrational information to FTIR.Elucidates structural properties. nih.govtandfonline.com
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet).Assesses overall conformational state, though limited for short peptides.

Machine Learning and Artificial Intelligence in Peptide Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming peptide research, offering powerful tools for design, property prediction, and functional analysis. nih.govuniri.hrfrontiersin.org These computational approaches can analyze vast datasets of known peptides to learn the relationships between sequence, structure, and function. rsc.org

For this compound, ML models could be employed to predict a range of properties, such as its potential bioactivity (e.g., antimicrobial, antioxidant), binding affinity to specific targets, or stability. nih.govnih.gov If a desired function is identified, generative AI models could propose modifications to the this compound sequence to enhance this activity. For example, recurrent neural networks have been trained to design novel, non-hemolytic antimicrobial peptides by learning from existing peptide databases. rsc.org A similar approach could use this compound as a starting scaffold, exploring sequence variations to optimize a specific therapeutic property. This in silico screening dramatically accelerates the discovery process, reducing the time and cost associated with synthesizing and testing large numbers of peptide candidates. uniri.hrnih.gov

Exploration of Non-Canonical Amino Acid Incorporations and Their Impact

The 20 canonical amino acids form the basis of natural proteins, but chemists and biologists are increasingly turning to non-canonical amino acids (ncAAs) to create peptides with enhanced properties. nih.govmeilerlab.org Incorporating ncAAs into a peptide like this compound can profoundly impact its structure, stability, and biological activity. mdpi.complos.org

There are hundreds of ncAAs available, offering a vast chemical space to explore. nih.govmdpi.com For instance, replacing the L-alanine residues in this compound with their D-isomers could render the peptide resistant to degradation by proteases, potentially increasing its half-life in a biological system. nih.gov Substituting alanine (B10760859) with a more constrained ncAA like aminoisobutyric acid (Aib) could induce a specific turn or helical conformation, which might enhance its binding to a target. mdpi.com The histidine residue, with its imidazole (B134444) side chain, is often crucial for biological activity and metal chelation. researchgate.netnih.gov Replacing it with a modified or synthetic analogue could fine-tune these properties. The systematic incorporation of ncAAs represents a promising strategy for developing analogues of this compound with improved therapeutic potential. meilerlab.orgplos.org

Table 3: Examples of Non-Canonical Amino Acid (ncAA) Incorporation and Potential Impact on this compound

Canonical ResidueExample ncAA ReplacementPotential Impact on Peptide
L-Alanine D-AlanineIncreased resistance to enzymatic degradation. nih.gov
L-Alanine α-Aminoisobutyric acid (Aib)Induces helical or turn conformations, constrains structure. mdpi.com
L-Histidine 1-Methyl-HistidineAlters pKa and hydrogen bonding capacity of the imidazole ring.
L-Alanine β-AlanineChanges backbone spacing, altering flexibility and interaction geometry. scielo.brresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.